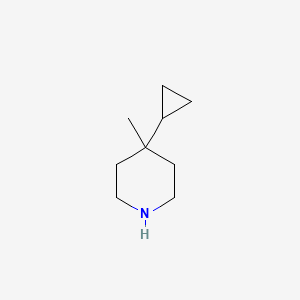

4-Cyclopropyl-4-methylpiperidine

Description

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

4-cyclopropyl-4-methylpiperidine |

InChI |

InChI=1S/C9H17N/c1-9(8-2-3-8)4-6-10-7-5-9/h8,10H,2-7H2,1H3 |

InChI Key |

SRRZYRBITLQSJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylmethylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: N-alkylated or N-acylated piperidines.

Scientific Research Applications

4-Cyclopropyl-4-methylpiperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: Investigated for its potential biological activity, including its interaction with various biological targets.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Cyclopropyl-4-methylpiperidine and related compounds from the evidence:

Key Findings:

Substituent Effects: The cyclopropyl group in this compound and 6-Cyclopropyl-2-methylnicotinonitrile may reduce metabolic degradation compared to linear alkyl chains, as cyclopropane’s ring strain can hinder enzymatic oxidation .

Functional Group Diversity: The hydroxyl group in 4-(4-fluorophenyl)-4-hydroxypiperidine increases polarity, improving solubility but possibly reducing membrane permeability compared to non-polar substituents like cyclopropyl . Carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid enables salt formation or conjugation, making it suitable for prodrug designs .

Synthetic Utility :

- High-purity compounds (e.g., 95–100% purity in and ) are critical for reproducible pharmaceutical synthesis. The absence of purity data for this compound suggests further characterization is needed .

Biological Activity

4-Cyclopropyl-4-methylpiperidine is a piperidine derivative that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropyl group and a methyl group at the fourth position of the piperidine ring, which may influence its pharmacological properties and interactions with biological targets.

- Molecular Formula : CHN

- Molecular Weight : Approximately 155.25 g/mol

- Structure : The presence of both cyclopropyl and methyl groups contributes to the compound's unique reactivity and binding properties.

The biological activity of this compound is hypothesized to involve its interaction with various enzymes and receptors, modulating their activity. The specific molecular targets can vary based on the application context, but its structural characteristics suggest potential interactions with:

- Enzymes : May act as an inhibitor or modulator.

- Receptors : Potential interactions with neurotransmitter receptors or other cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antiviral Properties : Investigated for potential applications in treating viral infections.

- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects against different cancer cell lines.

- Neuropharmacological Effects : Potential modulation of neurotransmitter systems, particularly in relation to central nervous system disorders.

Case Studies and Experimental Data

-

Antiviral Activity :

- A study exploring the compound's interaction with viral proteins indicated that this compound could inhibit specific viral replication pathways, suggesting its potential as an antiviral agent .

- Cytotoxicity Assays :

- Neuropharmacological Studies :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylpiperidine | Lacks cyclopropyl group | Limited neuropharmacological effects |

| 4-Cyclopropylpiperidine | Lacks methyl group | Moderate receptor interaction |

| 4-Chloropiperidine | Substituted with chlorine | Different reactivity profile |

Applications in Medicinal Chemistry

Due to its structural uniqueness, this compound serves as a valuable building block in drug development. Its applications include:

- Synthesis of New Therapeutics : Utilized in creating analogs aimed at enhancing biological activity.

- Pharmaceutical Research : Investigated for potential use in treating conditions such as cancer and viral infections.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Cyclopropyl-4-methylpiperidine, and how can purity be optimized during synthesis?

- Methodology :

- Grignard reagent alkylation : Cyclopropyl groups can be introduced via reaction with cyclopropylmagnesium bromide under anhydrous conditions to prevent hydrolysis .

- Piperidine backbone modification : Alkylation of 4-methylpiperidine derivatives with cyclopropyl halides, followed by purification via recrystallization or column chromatography (e.g., using silica gel and ethyl acetate/hexane mixtures) .

- Purity optimization : Monitor reaction progress using TLC or HPLC. Final purification via fractional distillation or preparative HPLC with UV detection .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodology :

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns and cyclopropyl ring integrity. Compare chemical shifts with analogous compounds (e.g., 4-methylpiperidine derivatives) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns.

- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in non-polar solvents (e.g., hexane) and analyze diffraction patterns .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodology :

- Enzyme inhibition assays : Screen against acetylcholinesterase or monoamine oxidases due to structural similarity to known piperidine-based inhibitors. Use fluorometric or colorimetric readouts .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity. Cross-validate with computational docking simulations .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

- Methodology :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation. Avoid exposure to moisture and light .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved for scalable production?

- Methodology :

- Continuous flow reactors : Optimize reaction parameters (temperature, residence time) to enhance cyclopropane ring formation efficiency. Compare batch vs. flow yields .

- Catalyst screening : Test palladium or nickel catalysts for cross-coupling reactions to reduce side products. Use DOE (Design of Experiments) to identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Meta-analysis : Systematically compare assay conditions (e.g., pH, buffer systems) across studies. For example, conflicting receptor binding data may arise from differences in cell membrane preparations .

- Structure-activity relationship (SAR) studies : Synthesize and test analogs with modified cyclopropyl or methyl groups to isolate contributing moieties .

Q. What advanced techniques are critical for studying the compound’s interaction with lipid bilayers or transmembrane proteins?

- Methodology :

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to immobilized protein targets (e.g., GPCRs) .

- Molecular dynamics simulations : Use force fields (e.g., CHARMM36) to model cyclopropane ring flexibility and membrane permeability .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.